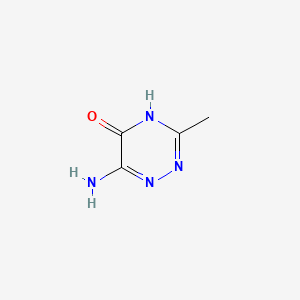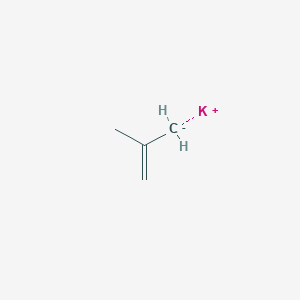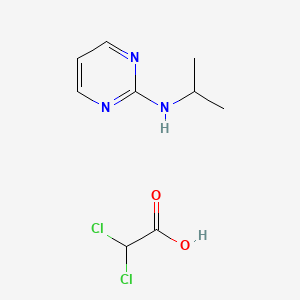![molecular formula C12H12IN3O B14489051 1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide CAS No. 63237-89-8](/img/structure/B14489051.png)
1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide typically involves the reaction of pyridine derivatives with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can participate in ionic interactions and hydrogen bonding with biological macromolecules, influencing their activity and
Properties
CAS No. |
63237-89-8 |
|---|---|
Molecular Formula |
C12H12IN3O |
Molecular Weight |
341.15 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-1-ium-1-ylurea;iodide |
InChI |
InChI=1S/C12H11N3O.HI/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15;/h1-10H,(H-,13,14,16);1H |
InChI Key |
UDXGBQIXFWGBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
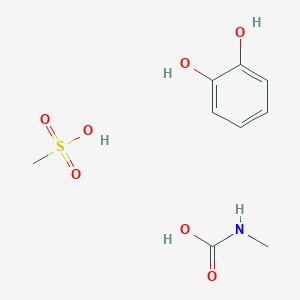
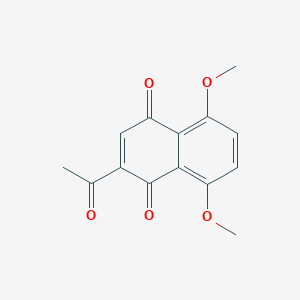

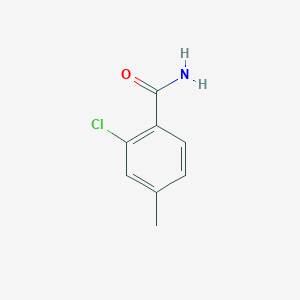

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
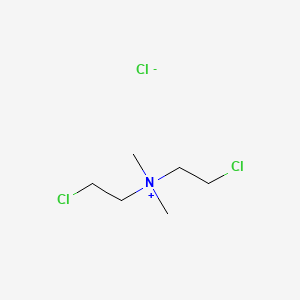
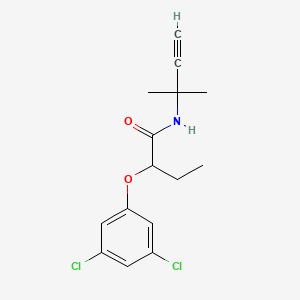
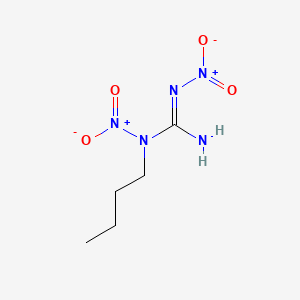
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
